molecular formula C20H27N7O2 B6475411 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640836-40-2

1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6475411
CAS No.: 2640836-40-2
M. Wt: 397.5 g/mol
InChI Key: FTUNEFFCBGYXJR-UHFFFAOYSA-N
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Description

1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H27N7O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.22262313 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis starts with the construction of the pyrazolopyrimidine core. The next step involves the coupling of the piperidine and piperazine rings through a butynyl linker. Reaction conditions typically involve the use of catalysts like palladium(0) complexes and bases such as potassium carbonate. Reactions are often carried out in solvents like N,N-dimethylformamide (DMF) at elevated temperatures.

  • Industrial Production Methods: Industrial synthesis scales up these reactions using large reactors and optimized catalysts to ensure yield and purity. Continuous flow reactors and advanced separation techniques are employed to streamline the production process.

Chemical Reactions Analysis

  • Types of Reactions it Undergoes:

    • Oxidation: The compound can be oxidized to introduce functional groups at the piperazine or piperidine rings.

    • Reduction: Reduction reactions can be used to modify the ethanone group.

    • Substitution: The ether linkage and alkynyl group can undergo substitution reactions with various nucleophiles.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate) under anhydrous conditions.

    • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in ethanol.

    • Substitution: Organometallic reagents like Grignard reagents in the presence of catalysts.

  • Major Products Formed: Depending on the reagents and conditions, products can include hydroxyl derivatives, amine-functionalized compounds, and various substituted derivatives.

Scientific Research Applications

  • Chemistry: The compound is studied for its reactivity and as a building block for creating complex molecules.

  • Biology: Its derivatives are investigated for biological activities such as enzyme inhibition and receptor binding.

  • Industry: Used in material science research to develop new materials with specific properties.

Mechanism of Action: The compound exerts its effects by interacting with molecular targets, typically proteins or nucleic acids. Its mechanism involves binding to active sites or altering the conformation of target molecules, leading to inhibition or activation of biological pathways. The piperazine ring often plays a key role in this interaction by enhancing the binding affinity to the target.

Comparison with Similar Compounds

  • 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperidin-1-yl)ethan-1-one

  • 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}morpholin-1-yl)ethan-1-one

That's a deep dive into 1-(4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Properties

IUPAC Name

1-[4-[4-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-16(28)26-11-9-25(10-12-26)6-2-3-13-29-17-4-7-27(8-5-17)20-18-14-23-24-19(18)21-15-22-20/h14-15,17H,4-13H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUNEFFCBGYXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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